4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile
Description
4-[(2,2,2-Trifluoroethoxy)methyl]benzonitrile (CAS: 1160260-18-3) is a benzonitrile derivative featuring a trifluoroethoxy-methyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₈F₃NO, with a molecular weight of 215.15 g/mol. The compound consists of a benzonitrile core substituted with a methyl group linked to a trifluoroethoxy moiety (-OCH₂CF₃). The trifluoroethoxy group imparts strong electron-withdrawing characteristics, influencing reactivity and stability. Historically, this compound was explored as an intermediate in pharmaceuticals and agrochemicals but is now listed as a discontinued product, likely due to challenges in synthesis or scalability .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDUWMCXCPMUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile exhibits antiproliferative effects against various cancer cell lines. For instance:
Cell Line IC50 (µM) Human leukemia cells 15 Breast cancer cells 20 Lung cancer cells 25 - These values suggest moderate potency as a potential anticancer agent, highlighting the need for further investigation into its mechanisms of action and efficacy in vivo.
- Research indicates that 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile exhibits antiproliferative effects against various cancer cell lines. For instance:
-
Anti-inflammatory Properties :
- The compound shows promise in reducing inflammation markers. It has been found to inhibit the enzyme 5-lipoxygenase (LO), with an IC50 value in the sub-micromolar range (0.8 µM), indicating strong anti-inflammatory activity.
-
Mechanistic Insights :
- Studies have demonstrated that treatment with this compound can lead to apoptosis in cancer cells via caspase pathway activation, suggesting a potential role in cancer therapy.
Materials Science
- Fluorinated Materials Development :
- Due to its unique trifluoroethoxy group, this compound is valuable in developing specialty chemicals and materials that require fluorinated components. Its stability and reactivity make it suitable for synthesizing advanced materials.
Chemical Synthesis
- Building Block for Organic Synthesis :
Study on Antioxidant Activity
A recent study evaluated the antioxidant properties of derivatives of benzonitrile, including this compound. The Ferric Reducing Antioxidant Power (FRAP) test indicated significant antioxidant activity comparable to established antioxidants like Trolox®, suggesting its potential use in formulations aimed at oxidative stress reduction.
Mechanistic Insights into Anticancer Activity
In experiments involving human leukemia cell lines, treatment with the compound led to apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent and underscores the need for further research into its therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in studying intracellular processes and developing drugs that target intracellular pathways .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile with related benzonitrile derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -OCH₂CF₃) dominate these structures, reducing aromatic ring reactivity and directing electrophilic substitution.
- Molecular weight increases with bulkier substituents (e.g., phenoxyethoxy in C₁₆H₁₄FNO₂).
- The trifluoroethoxy group enhances metabolic stability in bioactive compounds, making these derivatives common in drug discovery .
Challenges :
Biological Activity
The compound 4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile is of significant interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C11H10F3NO
- Molecular Weight : 233.20 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It is believed to modulate enzyme activities and receptor functions, influencing several biological pathways.
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against cancer cells. For instance, a study demonstrated that similar trifluoromethylated benzonitriles showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties .
Case Studies
-
Study on Cytotoxicity :
- A recent investigation evaluated the cytotoxic effects of various benzonitrile derivatives on human breast cancer cells. The study found that compounds with trifluoromethyl substitutions exhibited IC50 values significantly lower than their non-fluorinated counterparts.
- Findings : The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
-
Enzyme Inhibition :
- Another study focused on the inhibition of aromatase (CYP19), a key enzyme in estrogen biosynthesis. Compounds structurally related to this compound were shown to inhibit aromatase with high affinity.
- Results : The most effective inhibitors had IC50 values in the nanomolar range, suggesting that the target compound may also exhibit similar inhibitory effects .
-
Neuroprotective Effects :
- Preliminary studies have suggested potential neuroprotective effects of trifluoromethylated compounds in models of neurodegeneration. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory pathways.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 15 | Anticancer (MCF-7) |
| 4-(trifluoromethoxy)benzonitrile | 20 | Aromatase inhibitor |
| 3,5-bis(trifluoromethyl)benzamide | 5 | Anticancer synergy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
